molecular formula C4H8F3N B1345636 4,4,4-Trifluorobutylamine CAS No. 819-46-5

4,4,4-Trifluorobutylamine

Cat. No.: B1345636
CAS No.: 819-46-5
M. Wt: 127.11 g/mol
InChI Key: LAXWLCVPJLBABV-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutylamine is an organic compound with the molecular formula C4H8F3N. It is a colorless liquid that is primarily used in various chemical syntheses and industrial applications. The presence of three fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in both research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,4-Trifluorobutylamine can be synthesized through several methods. One common synthetic route involves the reaction of 4,4,4-trifluorobutyraldehyde with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction process .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluorobutylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutylamine involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutanol: Similar structure but with a hydroxyl group instead of an amine group.

    4,4,4-Trifluorobutyric acid: Contains a carboxylic acid group instead of an amine group.

    4,4,4-Trifluorobutyraldehyde: Contains an aldehyde group instead of an amine group

Uniqueness

4,4,4-Trifluorobutylamine is unique due to its amine functionality combined with the presence of three fluorine atoms. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

4,4,4-trifluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c5-4(6,7)2-1-3-8/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXWLCVPJLBABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231456
Record name 4,4,4-Trifluorobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819-46-5
Record name 4,4,4-Trifluorobutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,4-Trifluorobutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluorobutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does omega-fluorination affect the metabolism of N-nitrosodibutylamine (NDBA) and its potential to induce bladder cancer?

A1: Research indicates that omega-fluorination significantly alters the metabolic pathway of N-nitrosodibutylamine (NDBA) []. Specifically, the study demonstrated that replacing the terminal methyl group of NDBA with a trifluoromethyl group (forming N-nitroso-4,4,4-trifluorobutyl-butylamine, NDBA-F3) hinders metabolic oxidation at the fluorinated end. Consequently, NDBA-F3 primarily undergoes oxidation at the non-fluorinated butyl chain.

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